molecular formula C21H19N5OS2 B2891884 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034354-49-7

2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2891884
CAS No.: 2034354-49-7
M. Wt: 421.54
InChI Key: BPIJUOWJBSYASM-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone features a hybrid structure combining benzothiazole, triazole, and pyrrolidine moieties. Benzothiazole derivatives are widely explored in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties . The triazole ring enhances metabolic stability and facilitates hydrogen bonding, while the pyrrolidine scaffold contributes to conformational flexibility.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c27-20(14-28-21-22-17-8-4-5-9-19(17)29-21)25-11-10-16(12-25)26-13-18(23-24-26)15-6-2-1-3-7-15/h1-9,13,16H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIJUOWJBSYASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone can be achieved through a multi-step process:

  • Formation of the Benzo[d]thiazole Ring: : This can be synthesized via the condensation of o-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.

  • Introduction of the Triazole Moiety: : The 1H-1,2,3-triazole ring is typically introduced through the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An azide derivative and a terminal alkyne are reacted to form the triazole ring.

  • Linking the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reduction of pyrrole or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

  • Formation of Ethanone Linkage: : The final step involves coupling the benzo[d]thiazole and the triazole-pyrrolidine moieties via a thioether bond. This can be achieved using thiols and appropriate coupling agents under mild conditions.

Industrial Production Methods

For large-scale industrial production, the process might be optimized to improve yields and reduce costs. This can include the use of continuous flow reactors, catalytic systems, and efficient purification techniques to ensure high purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom in the thiazole ring, forming sulfoxides and sulfones.

  • Reduction: : Reduction reactions can occur at the ketone group, converting it into an alcohol.

  • Substitution: : Various substitution reactions can be performed at the aromatic rings, modifying their electronic and steric properties.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

  • Substitution: : Electrophilic substitution reactions can be facilitated using reagents like chlorosulfonic acid or nitrating mixtures.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation

  • Alcohols: from reduction

  • Halogenated Compounds: from electrophilic substitutions

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone has diverse applications:

  • Chemistry: : It serves as a building block for more complex organic molecules, useful in synthetic chemistry.

  • Biology: : The compound can be used in biochemical assays to study enzyme activity and protein-ligand interactions.

  • Industry: : The compound could be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action depends on the context of its application:

  • In biological systems, the compound can interact with various molecular targets such as enzymes or receptors, inhibiting or modulating their activity.

  • The presence of the triazole ring can enhance binding affinity and specificity to certain biological targets, contributing to its potential as a pharmacophore.

  • In chemical reactions, the thiazole and triazole rings provide multiple reactive sites, facilitating diverse transformations.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzothiazole-thio group distinguishes it from acetamide (9c) and amine derivatives .
  • The absence of electron-withdrawing groups (e.g., nitro in ) may improve metabolic stability compared to nitrophenyl-substituted triazoles.

Key Observations :

  • The target compound’s synthesis likely employs CuAAC, a widely used method for triazole formation .
  • Yields for triazole-containing analogs vary significantly (60–92%), with benzothiazole derivatives often achieving higher yields due to favorable reactivity .
  • Sodium ethoxide-mediated alkylation (as in ) is less efficient than click chemistry for introducing sulfur-containing groups .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Benzothiazole-triazole hybrids (e.g., ) exhibit resistance to phase I metabolism compared to CAI (), which undergoes rapid cleavage into inactive metabolites .
  • Binding Affinity : Docking studies in suggest that bromophenyl-thiazole analogs (e.g., 9c) bind tightly to enzyme active sites, likely due to halogen interactions . The target compound’s phenyltriazole group may mimic this behavior.
  • Solubility : The pyrrolidine moiety in the target compound enhances water solubility compared to thiazepane derivatives () .

Biological Activity

The compound 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d]thiazole moiety and the triazole-pyrrolidine structure. The general synthetic route can be summarized as follows:

  • Formation of Benzo[d]thiazole : The initial step involves cyclization reactions of 2-aminothiophenol with carbon disulfide.
  • Thioether Formation : The benzo[d]thiazole intermediate is reacted with alkyl halides to create thioether linkages.
  • Triazole Synthesis : The incorporation of the triazole ring often involves the reaction of azides with terminal alkynes (click chemistry).
  • Final Coupling : The final compound is formed through condensation reactions involving various amines and carbonyl compounds.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and thiazole exhibit significant antimicrobial properties. For example, compounds derived from benzothiazoles have shown activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2aP. aeruginosa50 μg/mL
2bS. aureus25 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that related benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For instance, a related compound displayed an IC50 value of less than 10 µM in these cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation or microbial growth.
  • Cell Signaling Modulation : The compound could interfere with signaling pathways critical for cancer cell survival.

Study on Antimicrobial Properties

A study published in 2022 investigated a series of benzothiazole derivatives for their antimicrobial activity against Pseudomonas aeruginosa. The results indicated that certain modifications in the benzothiazole structure significantly enhanced antimicrobial efficacy .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of triazole-benzothiazole hybrids. This study found that these hybrids exhibited potent antiproliferative effects on several cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .

Q & A

Q. What are the critical steps in synthesizing 2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone?

The synthesis involves sequential functionalization of the pyrrolidine and benzothiazole moieties. Key steps include:

  • Thioether formation : Reacting benzo[d]thiazole-2-thiol with a halogenated ethanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
  • Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-phenyl-1H-1,2,3-triazole group onto the pyrrolidine ring .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

  • NMR spectroscopy : 1H^1H and 13C^13C NMR validate proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected ~490–500 Da) .
  • X-ray crystallography : SHELXL refinement resolves bond lengths (e.g., C-S bond ~1.75 Å) and dihedral angles, ensuring stereochemical accuracy .

Q. What preliminary biological screening methods are used for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Dose-response validation : Repeat assays with stricter controls (e.g., solvent/DMSO effects) and orthogonal methods (e.g., flow cytometry for apoptosis vs. metabolic activity in MTT) .
  • Target engagement studies : Use biophysical techniques (SPR, ITC) to confirm binding affinity to proposed targets (e.g., kinases or microbial enzymes) .

Q. What experimental design challenges arise in crystallizing this compound?

  • Crystal packing disruption : The flexible pyrrolidine-triazole moiety may require vapor diffusion with mixed solvents (e.g., DMSO/water) to stabilize lattice interactions .
  • Twinned data mitigation : SHELXD and SHELXE can phase high-resolution datasets (<1.2 Å) to resolve twinning artifacts .

Q. How to optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Solvent optimization : Replace DMF with MeCN in CuAAC reactions to improve triazole yield (reported 75% → 92%) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., triazole-pyrrolidine binding to kinase ATP pockets) .
  • MD simulations : GROMACS assesses conformational stability of the benzothiazole-thioether group in aqueous environments .

Q. How to address stability issues in biological assays?

  • Degradation profiling : HPLC-MS monitors hydrolytic degradation (e.g., thioether cleavage at pH >9) .
  • Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent oxidation of the triazole ring .

Methodological Recommendations

  • Contradiction resolution : Cross-validate biological data with in silico predictions (e.g., SwissADME for bioavailability) .
  • Crystallography : Use SHELXL’s TWIN and BASF commands to refine twinned datasets .
  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere for CuAAC) to ensure consistency across labs .

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